molecular formula C15H27BF4P- B3178521 Tricyclopentylphosphine tetrafluoroborate CAS No. 610756-04-2

Tricyclopentylphosphine tetrafluoroborate

Cat. No.: B3178521
CAS No.: 610756-04-2
M. Wt: 325.16 g/mol
InChI Key: KTDMVANQORSVPI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tricyclopentylphosphine tetrafluoroborate, also known as Tricyclopentylphosphonium tetrafluoroborate, is primarily used as a ligand in various coupling reactions . The primary targets of this compound are the reactants involved in these coupling reactions.

Mode of Action

This compound functions as a very mild Lewis acid catalyst . It facilitates the coupling reactions by accepting an electron pair from the reactants, thereby enabling the reaction to proceed .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific coupling reactions it is used in. For instance, it has been used in the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . Each of these reactions involves different biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the successful completion of the coupling reactions it catalyzes. By acting as a Lewis acid catalyst, it enables the formation of new chemical bonds, leading to the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature, pH, and the presence of other chemicals in the reaction environment. For instance, it is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Tricyclopentylphosphine tetrafluoroborate plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It is known to interact with various enzymes and proteins, facilitating reactions such as Buchwald-Hartwig cross-coupling, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling . These interactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of complex organic molecules.

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its role as a ligand in catalytic reactions suggests that it may influence cell signaling pathways and gene expression indirectly through its catalytic activity. The compound’s interactions with enzymes and proteins could potentially affect cellular metabolism and other biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its role as a ligand in catalytic processes. It binds to metal centers in catalytic complexes, facilitating the activation and transformation of substrates. This binding interaction is crucial for the catalytic efficiency and selectivity of the reactions it participates in . The compound’s ability to stabilize reactive intermediates and transition states is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is known to be stable under standard storage conditions, with a melting point range of 246-264°C . Over time, its catalytic activity may be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies on its effects on cellular function are limited, but its stability suggests that it can be used reliably in various experimental setups.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its catalytic activity. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon and carbon-heteroatom bonds. These interactions are essential for the synthesis of complex organic molecules and play a crucial role in metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of this compound is not extensively studied. Its interactions with enzymes and proteins suggest that it may be localized in specific cellular compartments where these interactions occur. Targeting signals and post-translational modifications could potentially direct the compound to specific organelles, influencing its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclopentylphosphine tetrafluoroborate can be synthesized through the reaction of tricyclopentylphosphine with tetrafluoroboric acid. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent oxidation . The reaction mixture is stirred at room temperature until the formation of the desired product is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tricyclopentylphosphine tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The compound is often used in combination with palladium or nickel catalysts in cross-coupling reactions. Typical conditions include the use of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclopentylphosphine tetrafluoroborate is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic reactions. Its cyclopentyl groups provide a balance between steric hindrance and electronic donation, enhancing its performance as a ligand .

Properties

CAS No.

610756-04-2

Molecular Formula

C15H27BF4P-

Molecular Weight

325.16 g/mol

IUPAC Name

tricyclopentylphosphane;tetrafluoroborate

InChI

InChI=1S/C15H27P.BF4/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;2-1(3,4)5/h13-15H,1-12H2;/q;-1

InChI Key

KTDMVANQORSVPI-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1CCC(C1)[PH+](C2CCCC2)C3CCCC3

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(C1)P(C2CCCC2)C3CCCC3

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricyclopentylphosphine tetrafluoroborate
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Tricyclopentylphosphine tetrafluoroborate
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Tricyclopentylphosphine tetrafluoroborate
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Tricyclopentylphosphine tetrafluoroborate
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Tricyclopentylphosphine tetrafluoroborate
Reactant of Route 6
Tricyclopentylphosphine tetrafluoroborate

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